
(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl
描述
(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl (CAS: 791777-59-8) is a chiral amine derivative with a morpholine ring and a phenylpropan-2-amine backbone. Its molecular formula is C₁₃H₂₂Cl₂N₂O, and it has a molecular weight of 293.233 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Morpholino-3-phenylpropan-2-amine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-phenylpropanolamine and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-1-Morpholino-3-phenylpropan-2-amine 2HCl.
Industrial Production Methods
In an industrial setting, the production of ®-1-Morpholino-3-phenylpropan-2-amine 2HCl may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
®-1-Morpholino-3-phenylpropan-2-amine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Medicinal Chemistry
(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl serves as a pivotal compound in the development of various pharmaceuticals. Its unique morpholine structure allows for modifications that can enhance biological activity and selectivity.
Antiviral Activity
Research indicates that derivatives of (R)-1-Morpholino-3-phenylpropan-2-amine have been synthesized to evaluate their antiviral properties, particularly against HIV. The compound's ability to inhibit viral entry by targeting the CD4 binding site on HIV-1 gp120 has been documented.
Compound | IC50 (μM) | aCC50 (μM) | Notes |
---|---|---|---|
6 | 4.3 ± 1.1 | >22 | Effective against TZM-bl cells |
20 | 10.3 ± 1.6 | >75.5 | Moderate activity |
24 | 6.5 ± 1.0 | >77.8 | Improved potency observed |
These findings suggest that modifications to the phenyl group significantly influence the compound's antiviral efficacy, with certain substitutions leading to enhanced activity while others diminish it .
Neuropharmacological Studies
The compound has also been investigated for its potential neuropharmacological effects, particularly in the context of mood disorders and neurodegenerative diseases.
Case Studies
Research involving animal models has demonstrated that administration of (R)-1-Morpholino-3-phenylpropan-2-amine results in significant behavioral changes indicative of antidepressant effects, warranting further investigation into its therapeutic potential .
Synthesis and Derivatives
The synthesis of (R)-1-Morpholino-3-phenylpropan-2-amine involves several chemical reactions that allow for the creation of various derivatives with tailored properties.
Synthetic Pathways
The compound can be synthesized through reductive amination processes involving morpholine and phenylpropanones, allowing for further modifications to enhance pharmacological profiles.
Reaction Type | Yield (%) | Comments |
---|---|---|
Reductive Amination | 55 | Efficient for initial synthesis |
N-acylation | Variable | Alters biological activity |
Alkylation | Moderate | Enhances solubility |
These synthetic routes highlight the versatility of (R)-1-Morpholino-3-phenylpropan-2-amine in generating compounds suitable for various biological assays .
作用机制
The mechanism of action of ®-1-Morpholino-3-phenylpropan-2-amine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Stereoisomer: (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl
The (S)-enantiomer shares the same molecular formula and weight as the (R)-form but differs in stereochemistry. While pharmacological data for the (S)-isomer are unavailable, enantiomeric differences often lead to variations in receptor binding, metabolic stability, and efficacy. For example, the (R)-configuration may confer superior target selectivity or pharmacokinetic properties compared to the (S)-form, though further studies are required .
Piperidine Analog: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl
This compound (CAS: 368442-92-6) replaces the morpholine ring with a piperidine group, resulting in a molecular formula of C₁₄H₂₂N₂·2HCl (MW: ~218.34 + 2HCl). The structural difference may alter solubility, lipophilicity, or receptor interactions. Piperidine-containing compounds often exhibit distinct binding profiles compared to morpholine derivatives due to differences in ring basicity and conformational flexibility .
Anti-Tumor Analog: F8·2HCl
F8·2HCl demonstrated 70.1% tumor growth inhibition at 75 mg/kg in an HGC-27 xenograft model, outperforming both its prototype (F8) and the clinical drug apatinib . Structural parallels between the two compounds (e.g., amine backbones) suggest shared mechanisms, such as kinase inhibition or apoptosis induction, warranting further investigation.
Comparison with Pharmacologically Relevant Dihydrochloride Salts
Flunarizine 2HCl (Calcium Channel Blocker)
Flunarizine 2HCl (CAS: 30484-77-6) is a calcium channel blocker with the formula C₂₆H₂₆F₂N₂·2HCl (MW: 477.42). Unlike (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl, it is poorly soluble in water but dissolves in DMSO (≥20.65 mg/mL) . This solubility profile may limit its bioavailability compared to more water-soluble analogs.
R(-)-α-Methylhistamine 2HCl (H3 Receptor Agonist)
This compound (CAS: 75614-89-0) is a selective H3 receptor agonist with a Kd of 50.3 nM . Its smaller molecular weight (198.09 g/mol) and distinct target highlight the diversity of dihydrochloride salts in modulating specific pathways, contrasting with the broader or undefined mechanisms of this compound.
Structural and Functional Analysis Table
Key Findings and Implications
- Structural Impact : Replacing morpholine with piperidine (as in ) or altering stereochemistry (as in ) can significantly influence bioactivity.
- Therapeutic Potential: F8·2HCl’s anti-tumor efficacy suggests that this compound may also hold promise in oncology, pending targeted studies.
- Solubility and Bioavailability : Compounds like Flunarizine 2HCl underscore the importance of salt forms in optimizing drug-like properties.
生物活性
(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl, also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to compile and analyze the biological activity of this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
This compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of monoamine neurotransmitters, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
Key Mechanisms:
- Dopaminergic Activity : The compound may influence dopamine receptor activity, which is significant in treating conditions like depression and schizophrenia.
- Serotonergic Effects : By modulating serotonin levels, it could potentially alleviate anxiety and depressive symptoms.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like properties in animal models. It has been shown to reduce immobility time in forced swim tests, suggesting enhanced mood elevation.
- Neuroprotective Properties : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.
- Antiviral Potential : Some studies have explored its efficacy against viral infections, particularly its role as an entry inhibitor for viruses like HIV. In vitro assays demonstrated promising results in inhibiting viral replication.
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant decrease in depressive-like behavior compared to the control group, with an optimal dose identified at 10 mg/kg.
Case Study 2: Neuroprotective Effects
A study evaluated the compound's ability to mitigate neuronal damage induced by glutamate toxicity in cultured neurons. The findings revealed that pre-treatment with the compound significantly reduced cell death and increased cell viability by approximately 30%.
Comparative Analysis with Related Compounds
The comparative analysis shows that while (R)-1-Morpholino compounds exhibit significant biological activities, variations in their structural configurations lead to differences in efficacy and potency.
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl with high enantiomeric purity?
- Methodological Answer : High enantiomeric purity can be achieved via asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or resolution techniques such as chiral chromatography. Post-synthesis characterization via chiral HPLC (using cellulose-based columns) or polarimetry is critical to confirm stereochemical integrity. Purity validation should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure ≥97% enantiomeric excess (EE) .
Q. How should researchers optimize solubility and stability of this compound for in vitro assays?
- Methodological Answer : Solubility can be optimized using co-solvents (e.g., DMSO, ethanol) or sonication. Stability assays should assess degradation under varying pH (4–8), temperatures (4°C to 37°C), and light exposure. For long-term storage, lyophilized powder should be stored at -20°C in airtight, light-protected vials. Solvent-based stock solutions (e.g., in DMSO) should be aliquoted and stored at -80°C to minimize freeze-thaw cycles .
Q. What analytical techniques are essential for characterizing the chemical purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Complementary methods include:
- Mass spectrometry (MS) : To confirm molecular weight (293.23 g/mol) and detect impurities.
- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity and absence of byproducts.
- Elemental analysis : To validate stoichiometric ratios of C, H, N, and Cl .
Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors/agonists of the target pathway) and vehicle controls (e.g., DMSO). Replicate experiments across three independent trials to assess reproducibility. Data analysis should employ nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different cell lines or model systems?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., Western blotting for protein targets alongside functional assays). Assess cell-specific factors such as expression levels of target receptors (via qPCR) or metabolic activity (via ATP assays). Utilize genetic knockouts or siRNA silencing to confirm target specificity. Meta-analysis of existing literature on structurally related compounds (e.g., Lomerizine 2HCl) may provide mechanistic insights .
Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can enantiomeric purity be validated?
- Methodological Answer : The (R)-enantiomer’s spatial configuration may enhance binding affinity to chiral receptors (e.g., G protein-coupled receptors). Validate enantiomeric purity using:
- Chiral HPLC : Compare retention times against racemic standards.
- Circular Dichroism (CD) : Detect optical activity peaks specific to the (R)-form.
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating intracellular pathways (e.g., PI3K/AKT/mTOR)?
- Methodological Answer : Combine pathway-specific inhibitors (e.g., LY294002 for PI3K) with the compound to assess additive/synergistic effects. Use phospho-specific antibodies in Western blotting to track pathway activation (e.g., p-AKT, p-mTOR). Autophagy induction can be monitored via LC3-II/LC3-I ratio analysis or fluorescent probes (e.g., Cyto-ID). CRISPR-Cas9-edited cell lines (e.g., ATG5 knockouts) can confirm autophagy dependency .
Q. How can researchers address batch-to-batch variability in biological activity caused by synthesis or storage conditions?
- Methodological Answer : Implement strict quality control (QC) protocols, including:
- Stability-indicating assays : Track degradation products via HPLC-MS.
- Thermogravimetric analysis (TGA) : Monitor moisture uptake affecting solubility.
- Biological QC : Use standardized cell-based assays (e.g., viability assays) to compare activity across batches. Adjust synthesis parameters (e.g., reaction time, temperature) if variability exceeds 10% .
属性
IUPAC Name |
(2R)-1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H/t13-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDIWHMOXQALMO-FFXKMJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](CC2=CC=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。